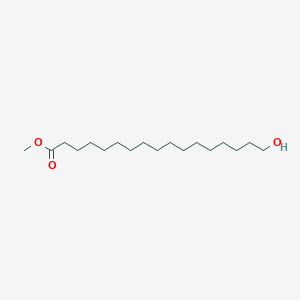

Methyl 17-Hydroxyheptadecanoate

Descripción

Propiedades

IUPAC Name |

methyl 17-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531632 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94036-00-7 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 17-Hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 17-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester of significant interest in various scientific domains, including biochemistry and synthetic chemistry. Understanding its fundamental physicochemical properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for the determination of these properties, and presents a logical workflow for its synthesis. Due to a lack of specific experimental data in publicly available literature for certain properties, this guide also furnishes generalized methodologies applicable to long-chain fatty acid methyl esters.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆O₃ | [1][2] |

| Molecular Weight | 300.48 g/mol | [1][2] |

| CAS Number | 94036-00-7 | [1] |

| Physical State | Solid | [1][2] |

| Purity | >98% | [1][2] |

| Synonyms | 17-hydroxy Heptadecanoic acid methyl ester, ω-hydroxy Heptadecanoic Acid methyl ester | |

| Storage | Freezer | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, the following section outlines standard methodologies used for the characterization of long-chain fatty acid methyl esters (FAMEs), which can be adapted for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance like this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

-

Note: For high-purity crystalline solids, the melting range is typically narrow.

Determination of Boiling Point

The boiling point of long-chain fatty acid methyl esters is often determined at reduced pressure to prevent decomposition at high temperatures. Gas chromatography (GC) is a common method for determining the boiling range distribution of FAMEs.[3]

-

Apparatus: Gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column.

-

Procedure (Simulated Distillation by GC):

-

A sample of this compound is diluted with a suitable solvent.

-

The solution is injected into the gas chromatograph.

-

The GC column separates the components of the sample based on their boiling points.

-

The retention times of the sample components are compared to the retention times of a known boiling point standard mixture (e.g., n-alkanes).

-

A calibration curve of boiling point versus retention time is used to determine the boiling point of the sample.

-

Determination of Solubility

Solubility is determined by adding a known amount of the solute to a known volume of a solvent and observing the point at which no more solute dissolves.

-

Apparatus: Variable temperature shaker bath, analytical balance, vials.

-

Procedure:

-

A known mass of this compound is added to a vial containing a known volume of a specific solvent (e.g., water, ethanol, chloroform, ethyl acetate).

-

The mixture is agitated in a temperature-controlled shaker bath until equilibrium is reached.

-

The concentration of the dissolved solute in the solvent is determined analytically (e.g., by chromatography or spectroscopy) after filtering out any undissolved solid.

-

This process is repeated at different temperatures to determine the temperature-dependent solubility.

-

Logical Workflow: Synthesis of ω-Hydroxy Fatty Acid Methyl Esters

As no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis is presented below. This workflow is based on general methods for the synthesis of ω-hydroxy fatty acid methyl esters.

Caption: A generalized workflow for the synthesis of ω-hydroxy fatty acid methyl esters.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a framework of generalized experimental protocols for its characterization. While there is a clear need for further experimental studies to determine specific values for properties like melting point, boiling point, and solubility, the information and methodologies presented here offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthetic workflow offers a logical approach for the preparation of this and similar long-chain hydroxylated fatty acid methyl esters.

References

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Methyl 17-Hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of methyl 17-hydroxyheptadecanoate, a long-chain ω-hydroxy fatty acid methyl ester. This document details a robust synthetic protocol via Fischer esterification of 17-hydroxyheptadecanoic acid. Furthermore, it presents a thorough structural analysis employing modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. All quantitative data is summarized in structured tables for clarity, and a detailed experimental workflow is provided. This guide is intended to be a valuable resource for researchers in organic synthesis, lipid chemistry, and drug development.

Introduction

This compound is a saturated, long-chain fatty acid methyl ester characterized by a terminal hydroxyl group. ω-Hydroxy fatty acids and their esters are of significant interest in various scientific disciplines due to their roles as metabolic intermediates and as precursors for the synthesis of macrocyclic lactones and polymers. The presence of both a terminal hydroxyl group and a methyl ester functionality makes this molecule a versatile building block in organic synthesis. An understanding of its synthesis and a detailed structural characterization are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound is most directly achieved through the Fischer esterification of its parent carboxylic acid, 17-hydroxyheptadecanoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727) to drive the equilibrium towards the formation of the methyl ester.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

The Obscure Player: Unraveling the Biological Significance of ω-Hydroxy Fatty Acids and the Case of Methyl 17-Hydroxyheptadecanoate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Omega-hydroxy (ω-hydroxy) fatty acids represent a unique class of lipids with diverse and significant biological roles, ranging from structural components of protective barriers to signaling molecules in inflammatory cascades. Despite their importance, specific members of this class, such as the odd-chain Methyl 17-Hydroxyheptadecanoate, remain largely enigmatic. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known biological functions of ω-hydroxy fatty acids. It details the enzymatic machinery responsible for their production, primarily cytochrome P450 (CYP) enzymes of the CYP4 family, and their subsequent metabolic fate through the ω-oxidation pathway. Furthermore, this guide explores their involvement in physiological and pathological processes, including their role as precursors to bioactive signaling molecules like 20-hydroxyeicosatetraenoic acid (20-HETE). While direct data on this compound is scarce, this document extrapolates from the broader knowledge of ω-hydroxy and odd-chain fatty acids to hypothesize its potential roles and significance. Detailed experimental protocols for the analysis of these compounds and diagrams of key metabolic and signaling pathways are provided to facilitate further research into this underexplored area of lipid biology.

Introduction to ω-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are aliphatic carboxylic acids characterized by a hydroxyl group at the terminal (ω) carbon atom of their hydrocarbon chain.[1] This structural feature imparts distinct physicochemical properties compared to their non-hydroxylated counterparts, influencing their biological functions. They are found across various biological kingdoms, from being key monomers of the plant cuticle polymer, cutin, to serving as metabolic intermediates and signaling molecules in mammals.[1][2]

In animals, the ω-oxidation of fatty acids is a metabolic pathway that serves as an alternative to the primary β-oxidation pathway, particularly for medium-chain fatty acids or when β-oxidation is impaired.[2][3] This process not only contributes to energy metabolism but also generates bioactive molecules with signaling properties.[2][4]

Biosynthesis of ω-Hydroxy Fatty Acids

The primary enzymatic route for the synthesis of ω-hydroxy fatty acids is through the action of cytochrome P450 (CYP) monooxygenases.[4][5] Specifically, members of the CYP4 family of enzymes are known as fatty acid ω-hydroxylases.[6]

Key Enzymes in ω-Hydroxylation:

-

CYP4A Family (e.g., CYP4A11): These enzymes preferentially hydroxylate medium- to long-chain fatty acids.[4][5]

-

CYP4F Family (e.g., CYP4F2, CYP4F3A, CYP4F3B): This subfamily is crucial for the ω-hydroxylation of a variety of fatty acids, including arachidonic acid to produce 20-HETE, and is also involved in the metabolism of leukotrienes.[4][5][6]

-

CYP4B and CYP2U1: These enzymes also contribute to the ω-hydroxylation of fatty acids.[7]

The process of ω-hydroxylation involves the insertion of an oxygen atom from molecular oxygen onto the terminal methyl group of a fatty acid, with the reducing equivalents typically supplied by NADPH-cytochrome P450 reductase.[3]

Metabolism: The ω-Oxidation Pathway

Once formed, ω-hydroxy fatty acids are further metabolized through the ω-oxidation pathway, which occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[3][8] This pathway involves a series of enzymatic reactions that convert the ω-hydroxy fatty acid into a dicarboxylic acid.

The key steps are:

-

Hydroxylation: A fatty acid is hydroxylated at the ω-carbon by a CYP450 enzyme to form an ω-hydroxy fatty acid.[3]

-

Oxidation to Aldehyde: The ω-hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenase.[3]

-

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

The resulting dicarboxylic acid can then undergo β-oxidation from either end of the molecule, providing a means for energy production, especially under conditions like starvation or diabetes where it can provide succinyl-CoA for the citric acid cycle.[2][9]

Biological Roles and Significance

The biological functions of ω-hydroxy fatty acids are diverse and context-dependent.

-

Structural Components: In plants, ω-hydroxy fatty acids, such as 16-hydroxypalmitic acid and 18-hydroxystearic acid, are fundamental building blocks of cutin, a protective polymer in the plant cuticle.[1] In mammalian skin, long-chain ω-hydroxy fatty acids are components of acylglucosylceramides, which are essential for maintaining the epidermal water barrier.[2][4]

-

Energy Metabolism: The ω-oxidation pathway provides an alternative route for fatty acid catabolism, which becomes particularly important when β-oxidation is compromised.[2][9]

-

Signaling Molecules and Precursors: Perhaps the most dynamic role of ω-hydroxy fatty acids is in cellular signaling. The ω-hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive lipid.[4][5] 20-HETE is involved in the regulation of vascular tone, inflammation, and angiogenesis.[10][11] It exerts its effects through various signaling cascades, including those involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the epidermal growth factor receptor (EGFR).

-

Detoxification: The ω-hydroxylation of certain molecules, such as leukotriene B4, can lead to their inactivation, thus playing a role in resolving inflammation.[4][5]

The Case of Odd-Chain ω-Hydroxy Fatty Acids: this compound

Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are less common than their even-chain counterparts and are primarily derived from dietary sources like dairy and ruminant fats.[3] Higher circulating levels of C17:0 have been associated with a lower risk of cardiometabolic diseases, although the underlying mechanisms are still under investigation.[3][12]

Information specifically on 17-hydroxyheptadecanoic acid and its methyl ester is extremely limited in the scientific literature. However, based on the known biochemistry of ω-hydroxy fatty acids, we can postulate its potential roles:

-

Metabolic Intermediate: It is likely an intermediate in the ω-oxidation of heptadecanoic acid. The presence of heptadecanoic acid in the diet suggests that its ω-hydroxylated metabolite could be formed endogenously.

-

Structural Component: While not documented, it could potentially be incorporated into complex lipids in a manner similar to other long-chain ω-hydroxy fatty acids.

-

Bioactive Molecule: It is plausible that 17-hydroxyheptadecanoic acid or its derivatives could possess signaling properties, although this remains to be experimentally verified.

The methyl ester, This compound , is likely a laboratory derivative used for analytical purposes, such as in gas chromatography, rather than a naturally abundant biological molecule.

Table 1: Summary of Known and Postulated Roles of ω-Hydroxy Fatty Acids

| ω-Hydroxy Fatty Acid | Chain Length | Parent Fatty Acid | Known/Postulated Biological Role |

| 16-Hydroxypalmitic acid | C16 | Palmitic acid | Component of plant cutin; intermediate in ω-oxidation. |

| 18-Hydroxystearic acid | C18 | Stearic acid | Component of plant cutin. |

| 20-Hydroxyeicosatetraenoic acid (20-HETE) | C20 | Arachidonic acid | Potent signaling molecule (vasoconstriction, inflammation, angiogenesis). |

| 17-Hydroxyheptadecanoic acid | C17 | Heptadecanoic acid | Postulated: Intermediate in ω-oxidation of C17:0; potential for signaling or structural roles. |

Experimental Protocols

The analysis of ω-hydroxy fatty acids typically requires chromatographic separation followed by mass spectrometric detection due to their structural similarity to other fatty acids and their often low abundance.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of fatty acids, including their hydroxylated forms.

Sample Preparation and Derivatization:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.

-

Hydrolysis: Saponify the lipid extract (e.g., with methanolic KOH) to release free fatty acids from their esterified forms.

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with a reagent like BF₃-methanol or methanolic HCl. The hydroxyl group of the ω-hydroxy fatty acid must also be derivatized, typically by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to improve its chromatographic properties and prevent thermal degradation in the GC inlet.

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and polarity. For example, start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is another powerful technique, particularly for analyzing underivatized fatty acids.

Sample Preparation:

-

Lipid Extraction: As with GC-MS, extract total lipids from the sample.

-

Hydrolysis (Optional): If total fatty acid content is desired, perform saponification. For the analysis of free ω-hydroxy fatty acids, this step can be omitted.

LC-MS Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of free fatty acids. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity in quantification (e.g., using Multiple Reaction Monitoring - MRM).

Future Research and Drug Development Perspectives

The field of ω-hydroxy fatty acids presents numerous opportunities for further research and potential therapeutic applications.

-

Elucidation of Biological Functions: There is a critical need to investigate the specific biological roles of less-studied ω-hydroxy fatty acids, including odd-chain species like 17-hydroxyheptadecanoic acid. This includes exploring their potential as signaling molecules, their incorporation into complex lipids, and their impact on cellular processes.

-

Biomarker Discovery: Given the link between odd-chain fatty acids and cardiometabolic health, their ω-hydroxylated metabolites could serve as novel biomarkers for dietary intake or disease risk.

-

Therapeutic Targets: The enzymes involved in the biosynthesis and metabolism of bioactive ω-hydroxy fatty acids, such as the CYP4F family, represent potential targets for drug development. Modulating the activity of these enzymes could offer new therapeutic strategies for conditions involving inflammation, hypertension, and cancer.

Conclusion

Omega-hydroxy fatty acids are a functionally diverse class of lipids with significant roles in cellular structure, metabolism, and signaling. While much has been learned from studying prominent members like 20-HETE, the biological significance of many others, including this compound, remains largely unknown. This guide has provided a framework for understanding the biochemistry of ω-hydroxy fatty acids and has highlighted the current knowledge gaps. By employing the detailed experimental protocols and understanding the key metabolic and signaling pathways outlined herein, researchers and drug development professionals can further explore this exciting and underexplored area of lipid research, potentially uncovering new diagnostic and therapeutic avenues.

References

- 1. books.rsc.org [books.rsc.org]

- 2. byjus.com [byjus.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 9. humpath.com [humpath.com]

- 10. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 4F2 and 4F3B Enzyme Assays Using a Novel Bioluminescent Probe Substrate [promega.jp]

Spectral Analysis of Methyl 17-Hydroxyheptadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) for Methyl 17-Hydroxyheptadecanoate (C18H36O3, CAS: 94036-00-7).[1] Due to the limited public availability of experimental spectra for this specific compound, this guide presents a combination of located mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established principles and spectral data from analogous long-chain hydroxy fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum for this compound is available within the "Lipids Mass Spectral Database" compiled by Professor L. Mondello.[2][3] This database is a comprehensive collection of lipid and lipid-like molecules intended for peak assignment in complex mixtures.[3]

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C18H36O3 |

| Molecular Weight | 300.48 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Key Fragment (m/z) | Data not publicly available |

| Molecular Ion (M+) | Data not publicly available |

| Database Reference | Lipids Mass Spectral Database[3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectra in the reference database were acquired using a Shimadzu GCMS-QP2010 gas chromatograph-mass spectrometer.[3][4] A general protocol for the analysis of fatty acid methyl esters (FAMEs) using this type of instrumentation is as follows:

-

Sample Preparation: The sample of this compound would be dissolved in an appropriate solvent, such as hexane (B92381) or chloroform, to a concentration suitable for GC-MS analysis.

-

Gas Chromatography:

-

Injector: Split/splitless injector.

-

Column: A capillary column suitable for FAME analysis, such as a SLB-5MS (5% diphenyl/95% dimethyl polysiloxane) or a Supelcowax-10 (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3][4]

-

Carrier Gas: Helium at a constant linear velocity.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compound of interest.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.[4]

-

Analyzer: Quadrupole mass analyzer.

-

Scan Range: A typical scan range for this molecule would be from m/z 40 to 500 to ensure detection of the molecular ion and key fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the hydroxymethyl group, and the long methylene (B1212753) chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.67 | Singlet | -OCH₃ (Methyl ester) |

| ~ 3.64 | Triplet | CH₂ -OH (Methylene adjacent to hydroxyl) |

| ~ 2.30 | Triplet | CH₂ -COO- (Methylene α to carbonyl) |

| ~ 1.62 | Multiplet | -CH₂ -CH₂-COO- (Methylene β to carbonyl) |

| ~ 1.56 | Multiplet | -CH₂ -CH₂-OH (Methylene β to hydroxyl) |

| ~ 1.25 | Broad Singlet | -(CH₂ )n- (Bulk methylene chain) |

| (variable) | Singlet (broad) | -OH (Hydroxyl proton, exchangeable) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174 | C =O (Ester carbonyl) |

| ~ 63 | C H₂-OH (Carbon adjacent to hydroxyl) |

| ~ 51 | -OC H₃ (Methyl ester) |

| ~ 34 | C H₂-COO- (Carbon α to carbonyl) |

| ~ 32-33 | C H₂-CH₂-OH (Carbon β to hydroxyl) |

| ~ 29-30 | -(C H₂)n- (Bulk methylene chain) |

| ~ 25 | -C H₂-CH₂-COO- (Carbon β to carbonyl) |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a long-chain ester like this compound is as follows:

-

Sample Preparation: 5-25 mg of the compound for ¹H NMR, or 25-100 mg for ¹³C NMR, is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to the hydroxyl, carbonyl, and C-H bonds.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600-3200 | Strong, Broad | O-H stretch (from the hydroxyl group) |

| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester carbonyl) |

| ~ 1465 | Medium | C-H bend (methylene) |

| ~ 1170 | Strong | C-O stretch (ester) |

| ~ 1050 | Medium | C-O stretch (primary alcohol) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, several methods can be employed:

-

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell. A background spectrum of the pure solvent would be subtracted.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is outlined below. This process involves a series of steps to determine the molecular structure and confirm the identity of the compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Commercial suppliers and purity levels of Methyl 17-Hydroxyheptadecanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 17-Hydroxyheptadecanoate, including its commercial availability, purity levels, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with or interested in this long-chain omega-hydroxy fatty acid methyl ester.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers, catering to the needs of the research community. The compound is typically offered at high purity levels, suitable for a range of scientific applications. Below is a summary of prominent suppliers and their stated purity specifications.

| Supplier | Product Name | CAS Number | Purity |

| Larodan | This compound | 94036-00-7 | >98%[1] |

| Cayman Chemical | 17-hydroxy Heptadecanoic Acid methyl ester | 94036-00-7 | ≥98%[2] |

| MyBioSource | This compound, Biochemical | 94036-00-7 | >98%[3] |

Physicochemical Properties

-

Molecular Formula: C₁₈H₃₆O₃

-

Molecular Weight: 300.48 g/mol

-

Appearance: Solid

Experimental Protocols

While specific synthesis and purification protocols for this compound are not extensively detailed in publicly available literature, general methodologies for the preparation and analysis of long-chain fatty acid methyl esters (FAMEs) are well-established and can be adapted.

Synthesis

A common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 17-hydroxyheptadecanoic acid.

Protocol: Acid-Catalyzed Esterification of 17-Hydroxyheptadecanoic Acid

-

Dissolution: Dissolve 17-hydroxyheptadecanoic acid in a suitable alcohol, typically methanol, in excess.

-

Catalyst Addition: Add a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in a catalytic amount.

-

Reaction: Reflux the mixture for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the methyl ester into an organic solvent like diethyl ether or hexane (B92381).

-

Washing: Wash the organic layer with water and brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude product is crucial to achieve the high purity levels required for research applications. Column chromatography is a standard technique for this purpose.

Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired ester from any unreacted starting material and byproducts.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for assessing the purity of FAMEs.

Protocol: Gas Chromatography Analysis

-

Sample Preparation (Derivatization): While the compound is already a methyl ester, for complex biological samples containing the free acid, a derivatization step to convert fatty acids to their methyl esters is necessary. This can be achieved through acid-catalyzed (e.g., with BF₃ in methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.

-

Injection: Inject a small volume of the sample, dissolved in a suitable solvent like hexane, into the GC inlet.

-

Separation: Utilize a capillary column with a suitable stationary phase (e.g., a polar phase like wax or a non-polar phase like DB-5) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of FAMEs.

-

Quantification: The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Potential Biological Role and Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, its structural class, omega-hydroxy fatty acids, and long-chain fatty acids in general, are known to be biologically active molecules.

Long-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs), such as GPR40 and GPR120, which are involved in various metabolic processes, including insulin (B600854) secretion and inflammatory responses.[4][5] It is plausible that 17-hydroxyheptadecanoic acid, the precursor to the methyl ester, could interact with such receptors.

The enzymatic synthesis of omega-hydroxy fatty acids is a known biological process.[2] For instance, this compound is a substrate for lactonizing lipase (B570770) from Pseudomonas sp., which catalyzes the formation of macrocyclic lactones. This suggests a potential role in microbial metabolism or as a precursor to other bioactive molecules.

Below is a generalized logical workflow for investigating the potential interaction of a long-chain hydroxy fatty acid with a G-protein coupled receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for Methyl 17-Hydroxyheptadecanoate.

An In-depth Technical Guide to the Stability and Storage of Methyl 17-Hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hydroxylated fatty acid methyl ester utilized in various research applications. Ensuring the stability and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Methodologies for stability testing are also discussed to provide a framework for laboratory-specific validation. It is important to note that while specific quantitative stability data for this compound is limited in publicly available literature, the information presented herein is based on the general characteristics and behavior of long-chain fatty acid methyl esters (FAMEs).

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 17-hydroxy Heptadecanoic acid methyl ester |

| Molecular Formula | C18H36O3 |

| Molecular Weight | 300.5 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| CAS Number | 94036-00-7 |

Stability Profile and Storage Conditions

The stability of this compound is influenced by temperature, light, and the presence of oxygen and moisture. Based on supplier recommendations and the general behavior of FAMEs, the following storage conditions are advised to ensure long-term stability.

Recommended Storage

To maintain the integrity of this compound, it should be stored as a solid in a freezer. Commercial suppliers suggest that the compound is stable for at least four years when stored under these conditions.[1]

Table 1: Recommended Storage Conditions and Stability Summary

| Parameter | Recommendation | Stability |

| Temperature | Freezer (-20°C to -80°C)[2][3] | Stated as ≥ 4 years by at least one supplier.[1] Thermal degradation of FAMEs is generally observed at elevated temperatures (e.g., above 140°C).[4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | The presence of oxygen is crucial for oxidative degradation, a common pathway for lipids. |

| Light Exposure | Protect from light.[2] Store in an amber vial or a light-blocking container. | Photo-oxidation can be a significant degradation pathway for FAMEs, especially in the presence of photosensitizers.[2] |

| Physical Form | Store as a solid.[1] | The solid state generally reduces molecular mobility and reactivity compared to the liquid or solution state. |

| Container | Use a tightly sealed, high-quality glass vial to prevent moisture ingress and contamination. | Moisture can lead to hydrolysis of the methyl ester. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the primary routes of degradation for long-chain fatty acid methyl esters are generally understood to be oxidation and hydrolysis.

Oxidative Degradation

Oxidation is a major degradation pathway for fatty acid esters, particularly those with susceptible sites such as the hydroxyl group in this compound. This can be initiated by heat, light (photo-oxidation), or the presence of metal ions.[2] The process can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acids.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 17-hydroxyheptadecanoic acid and methanol (B129727). This reaction is typically catalyzed by the presence of acids or bases and is accelerated by moisture and elevated temperatures.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of this compound. Such a method should be able to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.

Generalized Stability-Indicating HPLC Method

The following protocol describes a general approach for developing a stability-indicating HPLC method for a fatty acid methyl ester like this compound.

Objective: To quantify the decrease in the concentration of this compound and detect the appearance of degradation products over time under various stress conditions.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standard solutions at various concentrations for linearity assessment.

-

For stability samples, accurately weigh and dissolve the compound in the chosen solvent to a known concentration.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of the compound with 0.1 M NaOH at room temperature.

-

Oxidation: Treat a solution of the compound with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solid sample and a solution of the compound to UV and visible light as per ICH Q1B guidelines.

-

Samples should be taken at various time points, neutralized if necessary, and diluted for analysis.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at a low wavelength (e.g., 205-210 nm) or ELSD.

-

-

Method Validation:

-

The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the separation of the main peak from any degradation product peaks.

-

References

The Emerging Therapeutic Potential of Long-Chain Hydroxy Fatty Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Long-chain hydroxy fatty acids (LCHFAs) represent a diverse and increasingly important class of lipid molecules with a wide array of biological activities. Once primarily considered metabolic intermediates or structural components, specific LCHFAs are now recognized as potent signaling molecules with significant therapeutic potential in metabolic diseases, inflammation, and oncology. This technical guide provides an in-depth overview of the core biological activities of various LCHFAs, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their study.

Anti-inflammatory and Analgesic Properties of Ricinoleic Acid

Ricinoleic acid (RA), the primary component of castor oil, has long been recognized for its potent anti-inflammatory and analgesic properties.[1][2][3][4] Its mechanism of action is thought to involve pathways similar to capsaicin, suggesting an interaction with sensory neuropeptide-mediated neurogenic inflammation.[1][2]

Quantitative Data: Anti-inflammatory Effects of Ricinoleic Acid

The anti-inflammatory effects of ricinoleic acid have been quantified in various preclinical models. A key model is the carrageenan-induced paw edema in mice, where the reduction in swelling is measured over time.

| Compound | Dose | Animal Model | Assay | Result | Reference |

| Ricinoleic Acid | 0.9 mg/mouse (topical) | Mouse | Carrageenan-induced paw edema | Marked inhibition of edema after 8 days of repeated treatment. | [5] |

| Capsaicin | 0.09 mg/mouse (topical) | Mouse | Carrageenan-induced paw edema | Marked inhibition of edema after 8 days of repeated treatment. | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the essential steps to evaluate the in vivo anti-inflammatory effects of LCHFAs.

Materials:

-

Male Swiss mice (20-25 g)

-

Ricinoleic acid solution

-

Carrageenan (1% w/v in saline)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer ricinoleic acid (e.g., 0.9 mg/mouse) topically to the plantar surface of the right hind paw 30 minutes before carrageenan injection. The contralateral paw receives the vehicle as a control. For chronic studies, repeated application is performed over a set number of days.[5]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group at each time point. Statistical significance is determined using appropriate tests, such as Student's t-test or ANOVA.

Signaling Pathway of Ricinoleic Acid's Anti-inflammatory Action

The dual pro- and anti-inflammatory effects of ricinoleic acid are linked to its interaction with sensory neurons and substance P levels.

Caption: Ricinoleic acid's dual inflammatory effects.

Anti-proliferative Activity of Hydroxystearic Acid Isomers in Cancer Cells

Hydroxystearic acids (HSAs) have demonstrated significant anti-proliferative effects on various cancer cell lines. The position of the hydroxyl group on the stearic acid chain plays a crucial role in determining the potency of this effect.

Quantitative Data: IC50 Values of HSA Isomers

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various HSA regioisomers across different human cancer cell lines.

| Compound | CaCo-2 (μM) | HT29 (μM) | HeLa (μM) | MCF7 (μM) | PC3 (μM) | NLF (μM) | Reference |

| 5-HSA | 25.1 | >50 | 22.1 | >50 | >50 | >50 | [6] |

| 7-HSA | >50 | 14.7 | 26.6 | 21.4 | 24.3 | 24.9 | [6] |

| 9-HSA | >50 | >50 | >50 | >50 | >50 | >50 | [6] |

| (R)-9-HSA | - | 49 | - | - | - | - | [7] |

| (S)-9-HSA | - | 51 | - | - | - | - | [7] |

| 11-HSA | 27.6 | >50 | >50 | 35.8 | >50 | 29.7 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HT29, HeLa)

-

Complete cell culture medium

-

HSA solutions of various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the HSA isomers. Include a vehicle-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Experimental Workflow: Screening for Anti-proliferative Activity

The following diagram illustrates a typical workflow for screening LCHFAs for anti-proliferative activity.

Caption: MTT assay workflow for LCHFA screening.

Anti-tumor Activity of 2-Hydroxyoleic Acid (2OHOA)

2-Hydroxyoleic acid (2OHOA) is a synthetic fatty acid with potent anti-tumor activity, particularly against glioma.[9] Its mechanism of action involves the regulation of membrane lipid composition, leading to the induction of cell differentiation and autophagy.[8][9]

Quantitative Data: Anti-proliferative Effects of 2OHOA

2OHOA exhibits selective cytotoxicity towards cancer cells, with significantly higher IC50 values in non-cancerous cell lines.

| Cell Line | Type | IC50 (µM) | Reference |

| 1321N1 | Human Glioma | ~100 | [1][2] |

| SF-767 | Human Glioma | ~100 | [1][2] |

| U118 | Human Glioma | ~100 | [1][2] |

| MRC-5 | Non-cancer Human Fibroblast | >1000 | [1][2] |

Signaling Pathway of 2-Hydroxyoleic Acid in Glioma Cells

2OHOA's anti-cancer effects are mediated through the modulation of membrane lipids and subsequent alteration of key signaling pathways.

Caption: 2-Hydroxyoleic acid signaling in glioma cells.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol can be used to analyze changes in signaling proteins in response to LCHFA treatment.

Materials:

-

Cancer cells treated with LCHFAs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-diabetic and Anti-inflammatory Effects of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[6] They are known to activate G-protein coupled receptors GPR40 and GPR120.[6][10]

Signaling through GPR40 and GPR120

The activation of GPR40 and GPR120 by FAHFAs leads to beneficial metabolic and anti-inflammatory effects.

Caption: FAHFA signaling through GPR40 and GPR120.

Experimental Protocol: Lipid Extraction and LC-MS Analysis of FAHFAs

Accurate quantification of FAHFAs in biological samples is crucial for understanding their physiological roles. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for this purpose.

Materials:

-

Biological samples (e.g., adipose tissue, serum)

-

Internal standards (e.g., deuterated FAHFAs)

-

Solvents: chloroform (B151607), methanol, PBS

-

Solid-phase extraction (SPE) columns (silica)

-

LC-MS system

Procedure:

-

Lipid Extraction:

-

Homogenize tissue samples in a mixture of chloroform, methanol, and PBS.

-

Add internal standards to the extraction solvent.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and dry it under a stream of nitrogen.[11]

-

-

Solid-Phase Extraction (SPE):

-

Equilibrate a silica (B1680970) SPE column with hexane.

-

Resuspend the dried lipid extract in a small volume of chloroform and load it onto the column.

-

Wash the column with a non-polar solvent (e.g., hexane:ethyl acetate (B1210297) 95:5) to elute neutral lipids.

-

Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

-

Dry the eluted fraction.[12]

-

-

LC-MS Analysis:

-

Reconstitute the dried FAHFA fraction in the mobile phase.

-

Inject the sample into the LC-MS system.

-

Separate the FAHFA isomers using a suitable C18 column and an isocratic or gradient elution.

-

Detect and quantify the FAHFAs using mass spectrometry in negative ionization mode, employing multiple reaction monitoring (MRM) for specific transitions.[11]

-

This technical guide provides a foundational understanding of the biological activities of long-chain hydroxy fatty acids. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of lipids. Further research is warranted to fully elucidate the complex mechanisms of action of these molecules and to translate these findings into novel therapeutic strategies.

References

- 1. 2-Hydroxyoleic Acid Induces ER Stress and Autophagy in Various Human Glioma Cell Lines | PLOS One [journals.plos.org]

- 2. 2-Hydroxyoleic Acid Induces ER Stress and Autophagy in Various Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Methyl 17-Hydroxyheptadecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Methyl 17-hydroxyheptadecanoate is a hydroxy fatty acid methyl ester that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for researchers, scientists, and drug development professionals. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of such compounds. However, due to the presence of a polar hydroxyl group, derivatization is necessary to improve its volatility and chromatographic behavior. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A critical step in the GC-MS analysis of hydroxy fatty acids is the derivatization of the polar hydroxyl and carboxyl groups to increase volatility and improve peak shape.[1] For this compound, the carboxyl group is already esterified. The hydroxyl group, however, must be derivatized, commonly by silylation to form a trimethylsilyl (B98337) (TMS) ether.[2][3][4]

1. Sample Preparation and Derivatization

This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ether derivative.

-

Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

-

Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)[1][3]

-

Heptane (B126788) or Hexane (B92381) (for extraction)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS vials with inserts

-

-

Protocol:

-

Sample Aliquoting: Place a known amount of the sample containing this compound into a clean, dry reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of pyridine (or another aprotic solvent) to the dried sample to ensure it is fully dissolved.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the sample solution.[1][4]

-

Reaction: Cap the vial tightly and heat at 60-80°C for 60 minutes to ensure complete derivatization of the hydroxyl group to its TMS ether.[1][4]

-

Extraction (Optional): After cooling to room temperature, add 500 µL of heptane or hexane and 500 µL of deionized water. Vortex briefly and centrifuge to separate the layers. Transfer the upper organic layer containing the derivatized analyte to a new vial. This step helps to remove excess derivatizing reagent and other polar impurities.

-

Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a suitable volume of heptane or hexane for GC-MS analysis. Transfer the final sample to a GC-MS vial with an insert.

-

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of the TMS-derivatized this compound. These may require optimization based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector:

-

Mode: Splitless

-

Temperature: 280°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[2]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation

Quantitative data for the TMS-derivatized this compound is summarized in the table below. Note that these values are estimates based on typical performance for similar analytes and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Analyte | This compound-TMS |

| Retention Time (RT) | Approximately 18.5 - 20.5 min |

| Characteristic Ions (m/z) | 372 (M+), 357 (M-15), 204, 129, 73 |

| Limit of Detection (LOD) | 5 - 15 ng/mL |

| Limit of Quantification (LOQ) | 15 - 50 ng/mL |

| Linear Range | 50 - 2000 ng/mL |

| R² of Calibration Curve | > 0.995 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described method, which includes a crucial derivatization step, is designed to offer high sensitivity and accuracy, making it suitable for a wide range of research, clinical, and drug development applications. The provided GC-MS parameters and expected quantitative data serve as a valuable starting point for method development and validation.

References

High-performance liquid chromatography (HPLC) methods for ω-hydroxy fatty acid esters.

Application Notes and Protocols for the HPLC Analysis of ω-Hydroxy Fatty Acid Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

ω-Hydroxy fatty acids (ω-HFAs) and their esters are a class of lipids with significant biological roles and industrial applications. They are involved in various physiological and pathological processes, including inflammation and energy metabolism.[1] Accurate and reliable quantification of these compounds is crucial for advancing research in fields such as drug discovery, biomarker identification, and materials science. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of ω-hydroxy fatty acid esters, offering high resolution and sensitivity.[2][3][4][5] This document provides detailed application notes and experimental protocols for the analysis of ω-hydroxy fatty acid esters by HPLC.

Part 1: Application Notes

Principle of Separation

The separation of ω-hydroxy fatty acid esters by HPLC is primarily achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[6] The retention of the analytes is based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of the hydroxyl group makes ω-hydroxy fatty acid esters more polar than their non-hydroxylated counterparts, influencing their elution order.

Detection Methods

Several detection methods can be employed for the analysis of ω-hydroxy fatty acid esters:

-

UV Detection: While fatty acid esters themselves lack a strong chromophore for UV detection at higher wavelengths, they can be detected at low wavelengths (around 205 nm).[3][4][5] However, this can be prone to interference from other molecules in the sample matrix. To enhance sensitivity and selectivity, derivatization with a UV-absorbing agent can be performed.[7]

-

Mass Spectrometry (MS) Detection: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of ω-hydroxy fatty acid esters.[7][8] It provides molecular weight and structural information, aiding in the confident identification and quantification of analytes, even at low concentrations in complex biological matrices.[9][10]

-

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response proportional to the mass of the analyte, independent of its chemical structure.[11] This is particularly useful for the analysis of underivatized fatty acid esters, as it does not require the presence of a chromophore.[11]

Challenges in Analysis

The analysis of ω-hydroxy fatty acid esters can present several challenges:

-

Low Abundance in Biological Samples: These compounds are often present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.[9]

-

Structural Isomers: The presence of positional isomers of the hydroxyl group can make separation and identification difficult.[6]

-

Matrix Effects: Complex sample matrices, such as plasma or tissue extracts, can interfere with the analysis and affect the accuracy of quantification.[9]

To overcome these challenges, careful sample preparation, method optimization, and the use of appropriate internal standards are essential.[9]

Part 2: Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol describes a general procedure for the extraction of ω-hydroxy fatty acids from plasma, followed by esterification to their methyl esters for HPLC analysis.

Materials:

-

Plasma sample

-

Internal standard solution (e.g., a deuterated analog of the analyte)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Nitrogen gas

-

2% (v/v) Sulfuric acid in methanol

-

Saturated NaCl solution

Procedure:

-

Extraction:

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Drying:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

-

Esterification (to form Fatty Acid Methyl Esters - FAMEs):

-

To the dried extract, add 1 mL of 2% sulfuric acid in methanol.

-

Incubate at 60°C for 1 hour.

-

After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the ω-hydroxy fatty acid methyl esters.

-

-

Final Preparation:

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC injection.

-

Protocol 2: HPLC-UV Analysis of ω-Hydroxy Fatty Acid Methyl Esters

This protocol provides a general reversed-phase HPLC method with UV detection.

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 70% B

-

5-20 min: 70-100% B

-

20-25 min: 100% B

-

25-26 min: 100-70% B

-

26-30 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: 205 nm

Protocol 3: LC-MS/MS Analysis of ω-Hydroxy Fatty Acid Esters

This protocol outlines a more sensitive and specific method using tandem mass spectrometry.

LC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: (A similar gradient to the HPLC-UV method can be used as a starting point and optimized for the specific analytes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization and analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined by infusing individual standards.

Part 3: Data Presentation

The following tables summarize hypothetical quantitative data for a selection of ω-hydroxy fatty acid methyl esters based on a typical reversed-phase HPLC-MS/MS method. Actual values will vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and MS/MS Parameters for Selected ω-Hydroxy Fatty Acid Methyl Esters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Methyl 12-hydroxystearate | 315.3 | 283.3 | 12.5 |

| Methyl 16-hydroxypalmitate | 287.2 | 255.2 | 10.8 |

| Methyl 20-hydroxyeicosanoate | 343.3 | 311.3 | 14.2 |

| Methyl 9-hydroxyoctadecadienoate | 311.2 | 171.1 | 11.9 |

Table 2: Quantitative Performance Data for the HPLC-MS/MS Method

| Compound | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Methyl 12-hydroxystearate | 1 - 1000 | >0.99 | 0.5 | 1.0 |

| Methyl 16-hydroxypalmitate | 1 - 1000 | >0.99 | 0.4 | 1.0 |

| Methyl 20-hydroxyeicosanoate | 1 - 1000 | >0.99 | 0.6 | 2.0 |

| Methyl 9-hydroxyoctadecadienoate | 1 - 1000 | >0.99 | 0.5 | 1.5 |

LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination.

Part 4: Visualizations

Diagram 1: Experimental Workflow for Lipidomics Analysis

Caption: General workflow for the analysis of ω-hydroxy fatty acid esters.

Diagram 2: ω-Oxidation Pathway of Fatty Acids

Caption: Simplified diagram of the ω-oxidation pathway for fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scienceopen.com [scienceopen.com]

- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Note: GC-MS Analysis of Methyl 17-Hydroxyheptadecanoate Following Trimethylsilyl Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 17-hydroxyheptadecanoate is a long-chain hydroxy fatty acid methyl ester of interest in various research fields, including lipidomics and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, the presence of a polar hydroxyl group in this compound makes it non-volatile and prone to thermal degradation and adsorption within the GC system, leading to poor chromatographic performance.[1]

To overcome these challenges, derivatization is a crucial sample preparation step. Silylation, specifically the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, is a widely used and effective technique.[2][3][4] This process increases the volatility and thermal stability of the analyte, resulting in improved peak shape, resolution, and sensitivity during GC-MS analysis.[4][5]

This application note provides a detailed protocol for the trimethylsilyl derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below.

Figure 1: Experimental workflow for the trimethylsilyl derivatization and GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)[6][7]

-

Anhydrous sodium sulfate (B86663)

-

Hexane (B92381) or heptane (B126788) (GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Nitrogen gas supply

-

Heating block or oven

-

Vortex mixer

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-23)[7][8]

Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications and sample matrices.[4]

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry 2 mL reaction vial.[9] If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[7][8] It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[6][10]

-

Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.[7] Subsequently, add 100 µL of BSTFA with 1% TMCS to the vial.[8][11] A molar excess of the derivatizing reagent is recommended to ensure complete derivatization.[6][12]

-

Reaction: Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.[6][11]

-

Incubation: Place the vial in a heating block or oven set to 60-80°C for 30-60 minutes.[6][8][11] The optimal temperature and time may need to be determined empirically for the specific analyte and laboratory conditions.[10]

-

Cooling and Dilution: After incubation, allow the vial to cool to room temperature.[6][11] Dilute the derivatized sample with hexane or heptane to a final volume suitable for GC-MS injection (e.g., 1 mL).

-

Drying (Optional but Recommended): Pass the diluted sample through a small column of anhydrous sodium sulfate to remove any potential residual moisture and non-polar impurities.[6]

-

Analysis: Transfer the final solution to a GC autosampler vial for analysis. The derivatized sample is now ready for injection into the GC-MS system.[6]

Data Presentation

The following tables summarize representative quantitative data that can be expected from the GC-MS analysis of trimethylsilyl-derivatized this compound.

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

Table 2: Expected Chromatographic and Mass Spectrometric Data

| Analyte | Derivatized Form | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | Methyl 17-(trimethylsilyloxy)heptadecanoate | 18-22 | M-15, M-57, characteristic ions from cleavage alpha to the silyloxy group |

Note: Retention times are estimates and will vary depending on the specific GC column and conditions used.

Logical Relationships in Derivatization

The success of the derivatization reaction is dependent on several key factors, as illustrated in the diagram below.

Figure 2: Key factors influencing the success of the trimethylsilyl derivatization reaction.

Conclusion